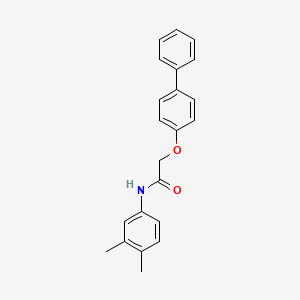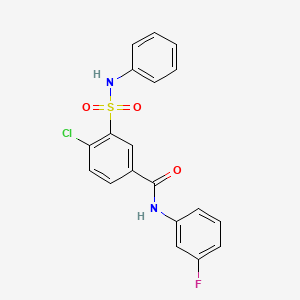![molecular formula C14H16N2 B12474848 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B12474848.png)
N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylpyrrol-2-yl)methylamine is a compound with a complex structure that includes a phenyl group attached to a pyrrole ring, which is further connected to a prop-2-en-1-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpyrrol-2-yl)methylamine typically involves multi-step reactions. One common method is the reaction of 1-phenylpyrrole with an appropriate alkylating agent to introduce the prop-2-en-1-ylamine group. This can be achieved through the following steps:
Formation of 1-phenylpyrrole: This can be synthesized by reacting phenylhydrazine with 2,5-dimethoxytetrahydrofuran under acidic conditions.
Alkylation: The 1-phenylpyrrole is then reacted with an alkylating agent such as allyl bromide in the presence of a base like potassium carbonate to form (1-Phenylpyrrol-2-yl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (1-Phenylpyrrol-2-yl)methylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-ylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(1-Phenylpyrrol-2-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (1-Phenylpyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A monoamine oxidase inhibitor with a similar propargylamine structure.
Selegiline: Another monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
(1-Phenylpyrrol-2-yl)methylamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a phenyl group, pyrrole ring, and prop-2-en-1-ylamine group provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H16N2/c1-2-10-15-12-14-9-6-11-16(14)13-7-4-3-5-8-13/h2-9,11,15H,1,10,12H2 |
InChI Key |
LKVGKPWWHBUJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC1=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12474767.png)
![1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12474775.png)
![2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol](/img/structure/B12474779.png)
![1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12474782.png)
![2-cyclohexyl-N'-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide](/img/structure/B12474804.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12474809.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474810.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide](/img/structure/B12474814.png)

![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B12474832.png)
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12474840.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12474841.png)

